molecular formula C15H25BrCl2N2O2 B5317288 N-[(5-bromo-2-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride

N-[(5-bromo-2-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride

Cat. No.: B5317288
M. Wt: 416.2 g/mol
InChI Key: VBZBMCPIWMNZHC-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride is a chemical compound with a complex structure that includes a brominated aromatic ring, a methoxy group, and a morpholine ring

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O2.2ClH/c1-19-15-4-3-14(16)11-13(15)12-17-5-2-6-18-7-9-20-10-8-18;;/h3-4,11,17H,2,5-10,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZBMCPIWMNZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNCCCN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This intermediate is then subjected to a series of reactions including acetylation, bromination, and deacetylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

N-[(5-bromo-2-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-bromo-2-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and brominated aromatic ring make it particularly interesting for research in medicinal chemistry and drug development.

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